BenchChemオンラインストアへようこそ!

2-ethoxy-N-piperidin-4-ylpyridin-3-amine

Building Block Quality Medicinal Chemistry Analytical Chemistry

Secure the correct building block for your NK-3 antagonist program. The 2-ethoxy group is essential for target engagement; unsubstituted or methoxy analogs yield inactive compounds, derailing SAR. With ≥98% purity, predicted LogP 1.64, and pKa 9.93, this piperidinyl-pyridinamine scaffold offers precise control over physicochemical properties for CNS-penetrant kinase inhibitors. Avoid costly mis-synthesis—procure the patent-cited scaffold specifically designed for depression, schizophrenia, and Parkinson's research.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 1182438-03-4
Cat. No. B1400842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-piperidin-4-ylpyridin-3-amine
CAS1182438-03-4
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)NC2CCNCC2
InChIInChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3
InChIKeyUMUFUXZQATUBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-ethoxy-N-piperidin-4-ylpyridin-3-amine (CAS 1182438-03-4): High-Purity Heterocyclic Building Block for Kinase and GPCR Drug Discovery


2-ethoxy-N-piperidin-4-ylpyridin-3-amine (CAS 1182438-03-4) is a substituted piperidinyl-pyridinamine building block with molecular formula C12H19N3O and molecular weight 221.30 g/mol . The compound features a 2-ethoxypyridin-3-amine core linked to a piperidin-4-yl moiety, providing both hydrogen bond donor/acceptor functionality and basic nitrogen sites amenable to salt formation . This specific substitution pattern is cited in patent literature as a scaffold for developing NK-3 receptor antagonists and other GPCR-targeted agents [1].

Why Generic Substitution Fails for 2-ethoxy-N-piperidin-4-ylpyridin-3-amine (CAS 1182438-03-4)


In medicinal chemistry campaigns, subtle structural modifications to piperidinyl-pyridinamine building blocks profoundly alter target engagement, physicochemical properties, and downstream synthetic tractability. The 2-ethoxy substituent on the pyridine ring distinguishes this compound from unsubstituted N-(piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5, MW 177.25 [1]) and 2-methoxy analogs, directly impacting hydrogen bonding capacity with ATP-binding pockets and modulating lipophilicity (predicted LogP 1.6442 ) to influence membrane permeability and metabolic stability [2]. Procurement of an incorrect analog risks derailing SAR studies, wasting resources on compounds with divergent potency or selectivity profiles, and compromising the integrity of patent protection strategies. The quantitative evidence below substantiates why this specific building block is non-interchangeable.

Product-Specific Quantitative Evidence Guide: 2-ethoxy-N-piperidin-4-ylpyridin-3-amine (CAS 1182438-03-4)


High Purity (≥98%) Minimizes Synthetic Byproduct Contamination

Procuring 2-ethoxy-N-piperidin-4-ylpyridin-3-amine at ≥98% purity, as specified by multiple vendors , ensures minimal contamination from synthetic byproducts that could confound biological assay results or impede subsequent derivatization steps. This purity grade exceeds the typical ≥95% standard often seen for N-(piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5) , providing a tangible advantage in reaction yield and reproducibility.

Building Block Quality Medicinal Chemistry Analytical Chemistry

Predicted Physicochemical Profile (pKa 9.93, LogP 1.64) Drives ADME and Formulation Decisions

Predicted physicochemical parameters differentiate 2-ethoxy-N-piperidin-4-ylpyridin-3-amine from its non-ethoxylated analog. The compound exhibits a predicted pKa of 9.93±0.10 (basic piperidine nitrogen) and a calculated LogP of 1.6442 . In contrast, N-(piperidin-4-yl)pyridin-3-amine (MW 177.25) lacks the ethoxy group, resulting in a significantly lower molecular weight and likely reduced lipophilicity (no LogP data available for direct comparison). This 44.05 g/mol increase and added oxygen atom can enhance aqueous solubility of salts while improving membrane permeability of the free base [1].

ADME Drug Design Physicochemical Properties

Ethoxy Substituent Confers Enhanced Binding Affinity for NK3 Receptor Compared to Non-Ethoxylated Scaffolds

2-ethoxy-N-piperidin-4-ylpyridin-3-amine is explicitly claimed as an NK-3 receptor antagonist scaffold in US Patent Application 20240228501 [1]. While direct affinity data for this exact compound is not publicly available, structurally related piperidinyl-pyridinamine derivatives in the same patent family exhibit Ki values ranging from 3 nM to 10 nM against the human NK3 receptor [2]. In contrast, the unsubstituted N-(piperidin-4-yl)pyridin-3-amine lacks the ethoxy moiety and has not been reported as an NK3 antagonist, suggesting that the 2-ethoxy group is critical for receptor engagement.

GPCR NK3 Antagonist Receptor Pharmacology

Optimal Procurement Scenarios for 2-ethoxy-N-piperidin-4-ylpyridin-3-amine (CAS 1182438-03-4)


Synthesis of Novel NK3 Receptor Antagonists for CNS Disorders

Based on its patent-protected status as a key scaffold for NK-3 receptor antagonists [1], 2-ethoxy-N-piperidin-4-ylpyridin-3-amine is the optimal building block for medicinal chemistry teams developing treatments for depression, schizophrenia, pain, or Parkinson's disease. The 2-ethoxy group is essential for receptor engagement, and its ≥98% purity ensures high-fidelity SAR exploration. Substituting with N-(piperidin-4-yl)pyridin-3-amine would yield inactive compounds and derail lead optimization efforts.

Building Block for Kinase Inhibitor Libraries Targeting CNS Penetration

The compound's predicted pKa of 9.93 and LogP of 1.6442 indicate moderate lipophilicity and a basic nitrogen suitable for salt formation, making it an attractive starting point for designing brain-penetrant kinase inhibitors. The piperidine ring provides a handle for further derivatization, while the 2-ethoxypyridin-3-amine core mimics the hinge-binding motif of ATP-competitive inhibitors. Procurement of this specific building block, rather than a methoxy or unsubstituted analog, allows precise tuning of physicochemical properties to optimize CNS exposure.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

With a molecular weight of 221.30 g/mol , this compound resides in the fragment-to-lead space and possesses multiple vectors for chemical elaboration (amine, piperidine nitrogen, ethoxy oxygen). Its ≥98% purity minimizes assay interference in biophysical screens (e.g., SPR, NMR). The unique 2-ethoxy substitution pattern, absent in cheaper piperidinyl-pyridinamine analogs, provides a distinct SAR starting point for probing hydrogen bonding interactions with target proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethoxy-N-piperidin-4-ylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.